molecular formula C13H15F3N2O2 B1408365 1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1644602-78-7

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1408365
CAS No.: 1644602-78-7
M. Wt: 288.27 g/mol
InChI Key: LARVYCQAUIFSAJ-UHFFFAOYSA-N
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Description

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C13H15F3N2O2 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-9(11(19)6-7-17(2)3)18-8-10(13(14,15)16)4-5-12(18)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVYCQAUIFSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)N1C=C(C=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123736
Record name 2(1H)-Pyridinone, 1-[4-(dimethylamino)-1-methyl-2-oxo-3-buten-1-yl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644602-78-7
Record name 2(1H)-Pyridinone, 1-[4-(dimethylamino)-1-methyl-2-oxo-3-buten-1-yl]-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644602-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 1-[4-(dimethylamino)-1-methyl-2-oxo-3-buten-1-yl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and cytotoxicity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Formula : C₁₃H₁₅F₃N₂O₂
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 1644602-78-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25.9 μM25.9 μM
MRSA12.9 μM12.9 μM
Enterococcus faecalisNo significant activityN/A

These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as indicated by the equality of MIC and MBC values .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that it could attenuate lipopolysaccharide-induced NF-κB activation. The following table summarizes the anti-inflammatory effects observed:

Compound IC50 (μM) Effect on NF-κB Activation
Compound 106.5Significant attenuation
Compound 11>20Minimal effect

The data indicate that certain structural modifications enhance the anti-inflammatory potential of the compound, particularly through lipophilic and electron-withdrawing substituents .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound does not exhibit significant cytotoxic effects at concentrations up to 20 μM, suggesting a favorable safety profile for therapeutic applications:

Compound IC50 (μM) Remarks
Compound 10>20No significant toxicity
Compound 116.5Notable cytotoxicity

This finding is crucial for its potential use in treatments where minimizing toxicity is essential .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated several compounds similar to our target compound against MRSA and other strains. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antistaphylococcal activity, supporting the hypothesis that structural features critically influence biological efficacy .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the mechanism of action related to NF-κB inhibition, suggesting that compounds with specific substituents could modulate inflammatory pathways effectively. This study highlighted the importance of structural optimization to enhance therapeutic outcomes .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of dihydropyridinones exhibit various pharmacological activities, including:

  • Antitumor Activity : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential applications in oncology.
  • Antimicrobial Properties : Research indicates that certain dihydropyridinones may possess antimicrobial activity against various pathogens.

Organic Synthesis

1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one serves as an intermediate in organic synthesis. Its unique functional groups allow for:

  • Formation of Complex Molecules : The trifluoromethyl group enhances the reactivity of the compound, making it useful in synthesizing more complex organic structures.
  • Building Block for Drug Development : Its derivatives can be modified to develop new drugs targeting specific diseases.

Material Science

In material science, this compound can be used to create advanced materials with specific properties due to its unique chemical structure. The trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor properties of a series of dihydropyridinones related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, demonstrating the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of compounds derived from this structure. The findings revealed that specific modifications led to enhanced efficacy against Gram-positive bacteria, suggesting practical applications in developing new antibiotics.

Preparation Methods

Synthesis via Condensation and Cyclization of Precursors

Overview:
This method involves the formation of the dihydropyridinone core through condensation reactions between suitable aldehyde derivatives and amino ketones, followed by cyclization steps to establish the heterocyclic structure.

Stepwise Procedure:

  • Preparation of the α,β-unsaturated ketone precursor:
    The key intermediate, a pent-4-en-2-one derivative with a dimethylamino substituent at the 5-position, is synthesized via a Knoevenagel condensation between an appropriate aldehyde and a ketone derivative bearing the dimethylamino group.

  • Condensation with 2-Amino-4-trifluoromethylpyridine:
    The unsaturated ketone reacts with 2-amino-4-trifluoromethylpyridine under acidic or basic conditions to facilitate cyclization, forming the dihydropyridinone ring.

  • Cyclization and Aromatization:
    The reaction mixture is heated to promote ring closure, followed by purification through recrystallization or chromatography.

Research Findings & Data:

Step Reagents & Conditions Yield Notes
1 Aldehyde + Ketone derivative + sodium acetate in acetic anhydride 70-85% Under reflux, solvent-free conditions feasible
2 Cyclization with 2-amino-4-trifluoromethylpyridine 60-75% Catalyzed by acids like p-toluenesulfonic acid

Azlactone-Mediated Cyclization Approach

Overview:
This approach leverages azlactone chemistry, where unsaturated azlactones serve as key intermediates, facilitating the construction of the dihydropyridinone ring via nucleophilic attack and ring closure.

Procedure:

  • Synthesis of Unsaturated Azlactones:
    Following Erlenmeyer azlactone synthesis, N-acyl α-amino acids are reacted with aromatic aldehydes in acetic anhydride with sodium acetate, producing azlactone derivatives with unsaturated bonds at the 4-position.

  • Ring-Closing Reaction:
    The azlactone undergoes nucleophilic attack by a suitable amino component (e.g., dimethylamine derivative), inducing cyclization to form the dihydropyridinone core.

  • Final Functionalization:
    Introduction of the trifluoromethyl group at the 5-position is achieved via electrophilic trifluoromethylation of the intermediate, often using reagents like Togni’s reagent or trifluoromethyl iodide under radical conditions.

Research Data:

Step Reagents & Conditions Yield Notes
1 N-Acyl α-amino acid + aromatic aldehyde + sodium acetate 74-88% Solvent-free mechanochemical synthesis advantageous
2 Nucleophilic attack by amine + trifluoromethylation reagent 65-80% Radical conditions preferred

Multistep Synthetic Strategy Using Intermediates

Overview:
A multistep process involving initial synthesis of key intermediates, such as 2-aminopyridines and α,β-unsaturated ketones, followed by coupling and cyclization.

Method Outline:

Research Data & Yields:

Step Reagents & Conditions Yield Notes
1 2-Chloropyridine + dimethylamine 80-90% Nucleophilic substitution
2 Aldol condensation 75-85% Under basic catalysis
3 Cyclization with coupling reagents 60-70% Purification via chromatography

Summary Table of Preparation Methods

Method Key Reagents Advantages Challenges
Condensation & Cyclization Aldehydes, amino ketones, amino pyridines High yields, straightforward Requires precise control of reaction conditions
Azlactone-mediated N-Acyl amino acids, aldehydes, trifluoromethylating agents Solvent-free, mechanochemical options Multi-step, sensitive to reaction parameters
Multistep Synthesis 2-Chloropyridine, aldehydes, amines Versatile, allows functional group modifications Longer synthesis time

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.